- Bicyclic heteroaryl urea, thiourea, guanidine and cyanoguanidine compounds as TrkA kinase inhibitors and their preparation, World Intellectual Property Organization, , ,

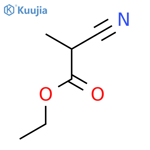

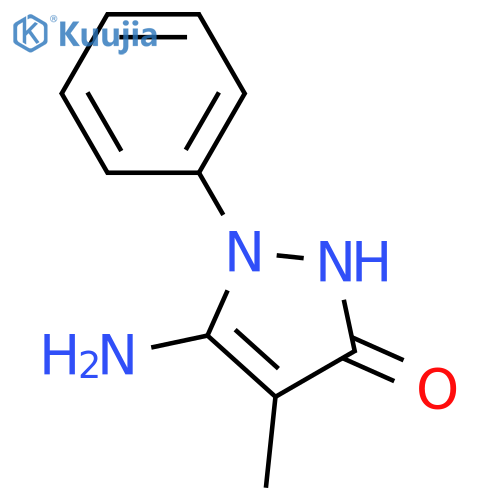

Cas no 934397-98-5 (5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one)

934397-98-5 structure

Nom du produit:5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one

Numéro CAS:934397-98-5

Le MF:C10H11N3O

Mégawatts:189.213841676712

MDL:MFCD32062404

CID:4742045

PubChem ID:604967

5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one Propriétés chimiques et physiques

Nom et identifiant

-

- 5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one

- 5-Amino-4-methyl-1-phenyl-3-pyrazolol

- 5-Amino-4-methyl-1-phenyl-1H-pyrazol-3(2H)-one

- 5-Amino-4-methyl-1-phenyl-1H-pyrazol-3-ol

- 3078AJ

- SB40061

- SY257685

- 5-Amino-4-methyl-1-phenyl-1H-pyrazol-3-ol #

- 5-amino-4-methyl-1-phenyl-2,3-dihydro-1H-pyrazol-3-one

- 5-Amino-1,2-dihydro-4-methyl-1-phenyl-3H-pyrazol-3-one (ACI)

- 3-amino-4-methyl-2-phenyl-1H-pyrazol-5-one

- MFCD32062404

- 934397-98-5

- SCHEMBL13860420

- CS-0341371

- InChI=1/C10H11N3O/c1-7-9(11)13(12-10(7)14)8-5-3-2-4-6-8/h2-6H,11H2,1H3,(H,12,14

- MFCD20704330

- DB-088637

- AC8988

- SCHEMBL21622380

-

- MDL: MFCD32062404

- Piscine à noyau: 1S/C10H11N3O/c1-7-9(11)13(12-10(7)14)8-5-3-2-4-6-8/h2-6H,11H2,1H3,(H,12,14)

- La clé Inchi: IUURCNSBVAESQR-UHFFFAOYSA-N

- Sourire: O=C1C(C)=C(N)N(C2C=CC=CC=2)N1

Propriétés calculées

- Qualité précise: 189.090212g/mol

- Masse isotopique unique: 189.090212g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 2

- Nombre de récepteurs de liaison hydrogène: 3

- Comptage des atomes lourds: 14

- Nombre de liaisons rotatives: 1

- Complexité: 279

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 58.4

- Le xlogp3: 1.3

- Poids moléculaire: 189.21g/mol

5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y19295-1g |

5-Amino-4-methyl-1-phenyl-1H-pyrazol-3(2H)-one |

934397-98-5 | 98% | 1g |

¥2629.0 | 2024-07-15 | |

| TRC | A898840-100mg |

5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one |

934397-98-5 | 100mg |

$ 160.00 | 2022-06-07 | ||

| eNovation Chemicals LLC | Y1131386-1g |

5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one |

934397-98-5 | 95% | 1g |

$340 | 2024-07-28 | |

| Aaron | AR00H3TQ-250mg |

5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one |

934397-98-5 | 98% | 250mg |

$174.00 | 2025-02-12 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0576-1g |

5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one |

934397-98-5 | 97% | 1g |

¥2605.69 | 2025-01-20 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0576-50mg |

5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one |

934397-98-5 | 97% | 50mg |

¥944.35 | 2025-01-20 | |

| 1PlusChem | 1P00H3LE-250mg |

5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one |

934397-98-5 | ≥98% | 250mg |

$208.00 | 2024-04-20 | |

| 1PlusChem | 1P00H3LE-10g |

5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one |

934397-98-5 | ≥98% | 10g |

$1125.00 | 2024-04-20 | |

| 1PlusChem | 1P00H3LE-100mg |

5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one |

934397-98-5 | ≥98% | 100mg |

$180.00 | 2024-04-20 | |

| Aaron | AR00H3TQ-10g |

5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one |

934397-98-5 | 98% | 10g |

$1082.00 | 2025-02-12 |

5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Solvents: 1,4-Dioxane ; 17 h, 110 °C

Référence

Méthode de production 2

Conditions de réaction

1.1 Solvents: 1,4-Dioxane ; 5 d, 110 °C

Référence

- N-Pyrrolidinyl-N'-pyrazolyl urea, thiourea, guanidine and cyanoguanidine compounds as TrkA kinase inhibitors and their preparation, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction

1.1 Solvents: 1,4-Dioxane ; 5 d, 110 °C

Référence

- N-Aryl-N'-pyrazolyl-urea, thiourea, guanidine and cyanoguanidine compounds as TrkA kinase inhibitors and their preparation, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction

1.1 Solvents: 1,4-Dioxane ; 5 d, 110 °C

Référence

- N-(Bicyclic aryl)-N'-pyrazolyl urea, thiourea, guanidine and cyanoguanidine compounds as TrkA kinase inhibitors and their preparation, World Intellectual Property Organization, , ,

Méthode de production 5

Conditions de réaction

1.1 Solvents: 1,4-Dioxane ; rt → 110 °C; 72 h, 110 °C

Référence

- Crystal form of pyrrolidinyl urea derivative and application thereof, World Intellectual Property Organization, , ,

Méthode de production 6

Conditions de réaction

1.1 Solvents: Dimethylformamide ; 10 - 15 h, rt → 130 °C; 130 °C → rt

1.2 Reagents: tert-Butyl methyl ether ; 2 - 3 h, 25 °C

1.2 Reagents: tert-Butyl methyl ether ; 2 - 3 h, 25 °C

Référence

- Preparation of pyrrolidinylurea derivatives for treatment of Trka-related diseases, World Intellectual Property Organization, , ,

Méthode de production 7

Conditions de réaction

1.1 Solvents: 1,4-Dioxane ; 17 h, 110 °C; 110 °C → rt

Référence

- Pyrrolidinylurea and pyrrolidinylthiourea compounds as TrkA kinase inhibitors and their preparation, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction

1.1 Solvents: 1,4-Dioxane ; 5 d, 110 °C

Référence

- Preparation of 1-((3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl)-3-(4-methyl-3-(2-methylpyrimidin-5-yl)-1-phenyl-1H-pyrazol-5-yl)urea as a TRKA kinase inhibitor, World Intellectual Property Organization, , ,

Méthode de production 9

Conditions de réaction

1.1 Solvents: 1,4-Dioxane ; 5 d, 110 °C

Référence

- Pyrazolyl urea, thiourea, guanidine and cyanoguanidine compounds as TrkA kinase inhibitors and their preparation, World Intellectual Property Organization, , ,

Méthode de production 10

Conditions de réaction

1.1 Solvents: 1,4-Dioxane ; 5 d, 110 °C

Référence

- Preparation of bicyclic urea, thiourea, guanidine and cyanoguanidine compounds as TrkA inhibitors that are useful for the treatment of pain, World Intellectual Property Organization, , ,

Méthode de production 11

Conditions de réaction

1.1 Solvents: 1,4-Dioxane ; 5 d, 110 °C

Référence

- N-(Arylalkyl)-N'-pyrazolyl-urea, thiourea, guanidine and cyanoguanidine compounds as TrkA kinase inhibitors and their preparation, World Intellectual Property Organization, , ,

Méthode de production 12

Conditions de réaction

1.1 Solvents: 1,4-Dioxane ; 72 h, 110 °C

Référence

- Pyrrolidinyl urea derivatives and application thereof, World Intellectual Property Organization, , ,

Méthode de production 13

Conditions de réaction

1.1 Solvents: 1,4-Dioxane ; rt → 110 °C; 72 h, 110 °C

Référence

- Preparation of pyrrolidinyl urea derivatives and application thereof in Trka-related diseases, World Intellectual Property Organization, , ,

Méthode de production 14

Conditions de réaction

1.1 Solvents: 1,4-Dioxane ; 5 d, 110 °C

Référence

- Thiazolyl and oxazolyl urea, thiourea, guanidine and cyanoguanidine compounds as TrkA kinase inhibitors and their preparation, World Intellectual Property Organization, , ,

5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one Raw materials

5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one Preparation Products

5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one Littérature connexe

-

Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

3. Book reviews

-

Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234

-

Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024

934397-98-5 (5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one) Produits connexes

- 351003-22-0(2,5-bis(trifluoromethyl)benzenesulfonyl chloride)

- 690640-94-9(N-2-(diethylamino)ethyl-2-methyl-4,9-dioxo-4H,9H-naphtho2,3-bfuran-3-carboxamide)

- 1855177-29-5(5-(2-Aminoethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione)

- 2138169-05-6(Tert-butyl 2-(piperidin-4-yl)-1,3-oxazole-5-carboxylate)

- 313660-79-6(2-(1,7-dibenzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanylacetic acid)

- 91799-72-3(2-Chloro-3-iodonaphthalene)

- 1247186-50-0(2-(1-ethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid)

- 2229170-95-8(tert-butyl N-2-(4-fluoro-3-methoxyphenyl)-1-oxopropan-2-ylcarbamate)

- 1137672-31-1((2R)-2-(prop-2-enamido)butanedioic acid)

- 1002933-52-9(2-ethoxy-N-[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]acetamide)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:934397-98-5)5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one

Pureté:99%/99%

Quantité:250mg/1g

Prix ($):153.0/197.0